molecular formula C11H12F2O3 B175309 Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate CAS No. 112545-98-9

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate

Cat. No.: B175309
CAS No.: 112545-98-9
M. Wt: 230.21 g/mol
InChI Key: NYSRHWGDMXRSMT-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is a fluorinated ester featuring a 4-methoxyphenyl substituent. Its synthesis typically involves visible-light-induced radical cascade reactions or transition-metal-catalyzed coupling, as demonstrated in recent studies . The 4-methoxy group is electron-donating, influencing the compound's electronic properties, solubility, and reactivity. This molecule serves as a precursor in pharmaceutical and agrochemical research, where fluorinated compounds are prized for their metabolic stability and bioavailability .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSRHWGDMXRSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445411
Record name Ethyl Difluoro-(4-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112545-98-9
Record name Ethyl Difluoro-(4-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enolate Formation and Alkylation

In a representative procedure, ethyl difluoroacetate reacts with a sodium alkoxide (e.g., sodium ethoxide) in ethyl acetate at 5–13°C to form a reactive enolate. Subsequent acidification with hydrogen chloride or methanesulfonic acid liberates the alkyl 4,4-difluoroacetoacetate intermediate. This intermediate is then condensed with triethyl orthoformate in acetic anhydride at 90–115°C, achieving yields exceeding 85%.

Key Parameters

  • Molar Ratios : Orthoester-to-difluoroacetate ratio of 1.5:1–1.9:1.

  • Temperature : 90–115°C for cyclization.

  • Purification : Distillation under reduced pressure (5–150 mbar) removes low-boiling byproducts.

Direct Fluorination of α-Keto Esters

An alternative approach employs selective fluorination of ethyl 2-(4-methoxyphenyl)acetate derivatives.

DAST-Mediated Fluorination

Using diethylaminosulfur trifluoride (DAST), the α-hydrogens of ethyl 2-(4-methoxyphenyl)acetate are replaced with fluorine atoms.

Reaction Conditions

  • Temperature : −78°C to 0°C to minimize over-fluorination.

  • Stoichiometry : 2.2 equivalents of DAST.

  • Yield : 60–65% after purification.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling between ethyl 2,2-difluoroacetate and 4-methoxyphenylboronic acid offers a modular route.

Suzuki-Miyaura Coupling

A protocol adapted from WO2014108919A2 utilizes Pd(PPh₃)₄ as a catalyst with cesium carbonate as a base in DMF at 80°C.

Performance Metrics

  • Catalyst Loading : 5 mol% Pd.

  • Yield : 55–60%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic SubstitutionHigh scalability (patent-scale)Requires anhydrous conditions85–92%
Thiol-Ester ExchangeMild conditionsLimited commercial thiol availability70–75%
Direct FluorinationStraightforward starting materialsLow selectivity60–65%
Cross-CouplingModular aryl group variationHigh catalyst cost55–60%

Critical Process Considerations

Solvent Selection

Ethyl acetate and acetic anhydride are preferred for enolate stability, while DMF enhances cross-coupling efficiency.

Temperature Control

Exothermic reactions (e.g., DAST fluorination) require cryogenic conditions to prevent decomposition.

Byproduct Management

Distillation under reduced pressure effectively isolates the product from acetic acid and ethyl acetate byproducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoroacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: 2,2-difluoro-2-(4-methoxyphenyl)acetic acid.

    Reduction: Ethyl 2,2-difluoro-2-(4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is characterized by the following molecular properties:

  • Molecular Formula : C11_{11}H12_{12}F2_{2}O3_{3}
  • Molecular Weight : 230.21 g/mol
  • IUPAC Name : this compound

The compound features a difluoroacetate moiety and a para-methoxyphenyl group, which enhance its reactivity and potential biological interactions.

Enzyme Inhibition Potential

The difluoroacetate group in this compound suggests its potential as an enzyme inhibitor. Compounds with difluoroacetate moieties have been documented to interact with enzymes involved in cellular metabolism, making this compound a candidate for drug development .

Recent studies have explored the synthesis of quinoxalin-2(1H)-one derivatives using potassium salts of difluoroarylacetates, including this compound. The results indicated that these reactions could yield products with good to excellent yields under optimized conditions . This highlights the compound's utility in synthesizing biologically active molecules.

Thermal Stability and Electrical Conductivity

The presence of fluorine atoms in this compound may influence the thermal stability and electrical conductivity of materials. Fluorinated compounds are known for their unique properties, which can be advantageous in developing advanced materials for electronics and coatings.

Polymer Synthesis

The ester functionality of this compound allows it to participate in various chemical reactions essential for polymer synthesis. Its ability to serve as a building block for more complex molecules has been noted in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The difluoroacetate group can inhibit enzymes involved in cellular metabolism by binding to their active sites. The methoxyphenyl group enhances the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name (CAS) Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Characteristics
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate 4-OCH₃ 242.20* N/A† 39–72‡ Electron-donating para-substituent; moderate steric bulk
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (243656-25-9) 4-NO₂ 236.72 N/A (oil) 79–95 Strong electron-withdrawing group; higher reactivity in nucleophilic substitutions
Ethyl 2,2-difluoro-2-(p-tolyl)acetate (131323-06-3) 4-CH₃ 214.21 N/A 52–86 Electron-donating methyl group; enhanced stability
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (698378-81-3) 4-F 228.18 N/A 72–80 Moderate electron-withdrawing effect; improved lipophilicity
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (1150164-80-9) 2-OCH₃ 242.20* N/A 40–62 Ortho-substituent causes steric hindrance; lower yields

*Calculated based on molecular formula. †Melting points for esters are often low; many analogs exist as oils. ‡Yield ranges reflect variations in synthetic methods (e.g., 39% via enamide coupling vs. 72% via Ru catalysis ).

Biological Activity

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is an organic compound with notable potential in medicinal chemistry due to its unique structural features. The compound consists of a difluoroacetate moiety and a para-methoxyphenyl group, which significantly influence its biological activity and chemical reactivity. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C11H12F2O3
  • Molecular Weight : 230.21 g/mol
  • Structural Features :
    • Difluoroacetate group
    • Para-methoxyphenyl substitution

The presence of fluorine atoms and the methoxy group enhances the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The difluoroacetate moiety may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. The binding affinity is believed to be influenced by the para-methoxy group, which enhances specificity for certain enzyme active sites .

Anticancer Activity

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • Hs578T (triple-negative breast cancer)
  • IC50 Values :
    • MCF-7: 0.075 µM
    • Hs578T: 0.033 µM

These results indicate that this compound exhibits significant cytotoxicity at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .

Mechanistic Insights

Mechanistic studies have revealed that the compound may disrupt critical cellular processes involved in cancer progression. For instance, it has been shown to interfere with cell cycle regulation and apoptosis pathways in treated cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Substituent Effect on Activity
Para-methoxy groupIncreases binding affinity and specificity
Difluoroacetate moietyEnhances interaction with enzyme targets
Variations in positionAltered electronic properties can affect potency

Studies indicate that modifications to the methoxy position or substituents on the phenyl ring can significantly impact the compound's efficacy .

Case Studies and Experimental Findings

Several case studies highlight the compound's biological activity:

  • Anti-HIV Activity : Compounds structurally similar to this compound have shown promising anti-HIV properties by inhibiting viral replication through disruption of capsid assembly .
  • Antiproliferative Studies : In vitro studies demonstrated that derivatives of this compound exhibited varied levels of cytotoxicity across different cancer cell lines, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : A typical synthesis involves esterification of the corresponding difluorophenylacetic acid derivative. For example, potassium 2,2-difluoro-2-(4-methoxyphenyl)acetate can be reacted with alkyl halides under acidic conditions. Key steps include refluxing with sulfuric acid as a catalyst, followed by isolation via ice-water precipitation and recrystallization from ethanol to achieve purity >95% . Optimization focuses on stoichiometry, reaction time (4–12 hours), and solvent selection (e.g., toluene or DMF for polar intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>19</sup>F NMR : Identifies fluorine environments (δ 100–120 ppm for CF2) and methoxy protons (δ ~3.8 ppm).
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm<sup>-1</sup>).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for related esters: m/z 274.0694) .

Q. What purification methods are recommended to achieve high purity (>95%) for pharmaceutical research?

  • Methodological Answer : Recrystallization from ethanol or methanol is standard. For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients removes byproducts. Purity is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during photoinitiated decarboxylative coupling reactions involving this compound?

  • Methodological Answer : Yield variations often stem from oxidant choice (e.g., K2S2O8 vs. O2) or stoichiometry. Systematic optimization includes:

  • Testing oxidant equivalents (0.75–1.5 equiv.).
  • Varying light sources (e.g., 1.5 W blue LEDs).
  • Adjusting reaction atmosphere (air vs. N2) to stabilize radicals .

Q. What strategies elucidate the mechanism of fluorinated ester participation in radical-mediated transformations (e.g., with quinoxalin-2(1H)-ones)?

  • Methodological Answer :

  • Radical Trapping : Use TEMPO or BHT to intercept intermediates.
  • EPR Spectroscopy : Detect radical species during light irradiation.
  • Isotopic Labeling : <sup>18</sup>O-labeled esters track decarboxylation pathways .

Q. How do base and solvent choices influence annelation efficiency in tricyclic mesoionic compound synthesis?

  • Methodological Answer : Strong bases (e.g., KHMDS) in toluene promote deprotonation for nucleophilic attack, while polar solvents (DMF) enhance solubility of ethyl 2-arylacetate derivatives. For example:

  • Procedure A : KHMDS (2.2 equiv.) in toluene at RT yields 70–85% annelation.
  • Procedure B : K2CO3 (3.5 equiv.) in DMF at 100°C reduces side reactions .

Data Contradiction Analysis

Q. Why do reaction outcomes vary when substituting sodium vs. potassium salts of difluoroarylacetates?

  • Methodological Answer : Cation size (Na<sup>+</sup> vs. K<sup>+</sup>) affects solubility and ion-pair stability. Potassium salts (e.g., 2a in ) show higher reactivity in polar solvents due to better dissociation, whereas sodium salts may require phase-transfer catalysts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Reactant of Route 2
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Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate

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